molecular formula C23H23BrN4O B11275023 N-(4-bromo-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-(4-bromo-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11275023
M. Wt: 451.4 g/mol
InChI Key: RWKBADSYCJACFR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a brominated phenyl group, a pyridazinyl group, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Bromination: Starting with 3-methylphenyl, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Pyridazinyl Group: The pyridazinyl group can be introduced through a cyclization reaction involving appropriate precursors like hydrazine and diketones.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction.

    Carboxamide Formation: Finally, the carboxamide group can be introduced through an amidation reaction using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(4-fluoro-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(4-iodo-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

N-(4-bromo-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the brominated phenyl group and the pyridazinyl group may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H23BrN4O

Molecular Weight

451.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H23BrN4O/c1-16-15-19(7-8-20(16)24)25-23(29)18-11-13-28(14-12-18)22-10-9-21(26-27-22)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,25,29)

InChI Key

RWKBADSYCJACFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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